molecular formula C17H19NO3 B1251679 Latifine

Latifine

Cat. No. B1251679
M. Wt: 285.34 g/mol
InChI Key: YKBSLDJRMFMWHQ-AWEZNQCLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Latifine is a natural product found in Crinum latifolium with data available.

Scientific Research Applications

Asymmetric Synthesis

  • Synthesis Techniques : A novel synthesis approach for isoquinoline alkaloids like Latifine was reported by Couture et al. (2003). This method involves a stereoselective reduction and Pictet–Spengler cyclization to generate the tetrahydroisoquinoline unit, important for the production of Latifine (Couture, Deniau, Grandclaudon, & Lebrun, 2003).

Chemical Synthesis and Modifications

  • Palladium-Catalyzed Formation : Honda, Namiki, and Satoh (2001) developed a palladium-catalyzed intramolecular carbon-carbon bond formation method, which was effective in producing 4-arylisoquinoline derivatives, leading to the synthesis of Latifine (Honda, Namiki, & Satoh, 2001).
  • Alternative Synthesis Routes : Kumar, Ghosh, Bhima, and Mehta (2009) reported a short route for synthesizing Latifine dimethyl ether, involving key steps like Grignard reaction and Pictet–Spengler cyclisation (Kumar, Ghosh, Bhima, & Mehta, 2009).
  • Efficient Syntheses Methods : An efficient one-pot synthesis of Latifine and Cherylline dimethyl ether was reported by Shi et al. (2018), employing a microwave-irradiated solvent-free pinacol rearrangement (Shi et al., 2018).

Applications in Other Fields

  • Magnetism and Electro-Optical Devices : Research on materials like LaAlO3/SrTiO3 interfaces has relevance to Latifine in terms of chemical manipulation and applications in fields like magnetism and electro-optical devices. Studies by Kalisky et al. (2012) and Ortmann, Duncan, and Demkov (2019) delve into manipulating magnetism and designing electro-optical devices, respectively, which can be relevant for understanding the broader applications of chemicals like Latifine (Kalisky et al., 2012); (Ortmann, Duncan, & Demkov, 2019).

properties

Product Name

Latifine

Molecular Formula

C17H19NO3

Molecular Weight

285.34 g/mol

IUPAC Name

(4S)-4-(4-hydroxyphenyl)-6-methoxy-2-methyl-3,4-dihydro-1H-isoquinolin-5-ol

InChI

InChI=1S/C17H19NO3/c1-18-9-12-5-8-15(21-2)17(20)16(12)14(10-18)11-3-6-13(19)7-4-11/h3-8,14,19-20H,9-10H2,1-2H3/t14-/m0/s1

InChI Key

YKBSLDJRMFMWHQ-AWEZNQCLSA-N

Isomeric SMILES

CN1C[C@H](C2=C(C1)C=CC(=C2O)OC)C3=CC=C(C=C3)O

Canonical SMILES

CN1CC(C2=C(C1)C=CC(=C2O)OC)C3=CC=C(C=C3)O

synonyms

latifine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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